![molecular formula C13H21N5O3 B2364616 7-butyl-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1203299-81-3](/img/structure/B2364616.png)
7-butyl-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-butyl-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as Bucladesine or dibutyryl cyclic AMP (dbcAMP), is a synthetic analog of cyclic adenosine monophosphate (cAMP). cAMP is a second messenger molecule that plays a crucial role in various cellular processes, including metabolism, gene expression, and cell signaling. Bucladesine is widely used in scientific research to study the role of cAMP in different biological systems.
Scientific Research Applications
Structural Analysis and Molecular Design
Purine derivatives have been studied for their unique structural properties and potential applications in drug design and molecular biology. For instance, the purine fused-ring skeleton's planarity and the conformation of attached groups have been analyzed to understand intermolecular interactions and hydrogen bonding patterns. Such analyses contribute to designing molecules with specific biological activities, including enzyme inhibition or receptor binding (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).
Synthesis of Purine Derivatives
Research into the synthesis of novel purine derivatives, such as the creation of new [c,d]-fused purinediones and related compounds, highlights the chemical versatility and potential for producing molecules with tailored properties for various applications, including medicinal chemistry and materials science (Šimo, Rybár, & Alföldi, 1995).
Pharmacological Potential
Studies have explored the pharmacological potential of purine derivatives, particularly their interactions with serotonin receptors. Such compounds have been investigated for their anxiolytic and antidepressant properties, underscoring the relevance of purine chemistry in developing new therapeutic agents (Chłoń-Rzepa et al., 2013).
Crystallography and Molecular Geometry
Crystallographic studies on purine derivatives provide essential insights into the molecular geometry, conformation, and intermolecular bonding patterns, which are critical for understanding the molecule's behavior in biological systems and its potential interactions with biomolecules. Such knowledge is fundamental in drug design, where the fit between a drug and its target is crucial (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).
properties
IUPAC Name |
7-butyl-8-(2-hydroxypropylamino)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3/c1-4-5-6-18-9-10(15-12(18)14-7-8(2)19)17(3)13(21)16-11(9)20/h8,19H,4-7H2,1-3H3,(H,14,15)(H,16,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTKBPNDQNCPRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1NCC(C)O)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-butyl-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione |
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